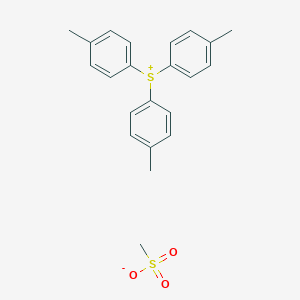

Tris(4-methylphenyl)sulfanium methanesulfonate

Descripción

Tris(4-methylphenyl)sulfanium methanesulfonate is a sulfonium salt comprising a sulfur cation substituted with three 4-methylphenyl groups and a methanesulfonate (CH₃SO₃⁻) counterion. Sulfonium salts are widely used in photolithography as photoacid generators (PAGs), where the counterion and aryl substituents critically influence properties such as thermal stability, solubility, and acid-release efficiency . Methanesulfonate, compared to triflate (CF₃SO₃⁻), is a weaker acid (higher pKa), which may reduce its catalytic aggressiveness in acid-catalyzed reactions .

Propiedades

Número CAS |

667888-63-3 |

|---|---|

Fórmula molecular |

C22H24O3S2 |

Peso molecular |

400.6 g/mol |

Nombre IUPAC |

methanesulfonate;tris(4-methylphenyl)sulfanium |

InChI |

InChI=1S/C21H21S.CH4O3S/c1-16-4-10-19(11-5-16)22(20-12-6-17(2)7-13-20)21-14-8-18(3)9-15-21;1-5(2,3)4/h4-15H,1-3H3;1H3,(H,2,3,4)/q+1;/p-1 |

Clave InChI |

HYNQYJZNILSUGY-UHFFFAOYSA-M |

SMILES canónico |

CC1=CC=C(C=C1)[S+](C2=CC=C(C=C2)C)C3=CC=C(C=C3)C.CS(=O)(=O)[O-] |

Origen del producto |

United States |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of Tris(4-methylphenyl)sulfanium methanesulfonate typically involves the reaction of tris(4-methylphenyl)sulfonium salts with methanesulfonic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process may involve the use of solvents such as dichloromethane or acetonitrile to facilitate the reaction.

Industrial Production Methods

Industrial production of Tris(4-methylphenyl)sulfanium methanesulfonate follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.

Análisis De Reacciones Químicas

Types of Reactions

Tris(4-methylphenyl)sulfanium methanesulfonate undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the sulfonium ion to a sulfide.

Substitution: The compound can participate in nucleophilic substitution reactions, where the methanesulfonate group is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Nucleophiles like halides, thiols, or amines can be used in substitution reactions.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Sulfides.

Substitution: Various substituted sulfonium compounds.

Aplicaciones Científicas De Investigación

Tris(4-methylphenyl)sulfanium methanesulfonate has several scientific research applications:

Chemistry: Used as a reagent in organic synthesis and catalysis.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

Industry: Utilized in the development of advanced materials and as a component in specialty chemicals.

Mecanismo De Acción

The mechanism of action of Tris(4-methylphenyl)sulfanium methanesulfonate involves its interaction with molecular targets through its sulfonium ion. The compound can act as an alkylating agent, transferring its alkyl groups to nucleophilic sites on biomolecules. This can lead to the modification of proteins, nucleic acids, and other cellular components, affecting their function and activity.

Comparación Con Compuestos Similares

Comparison with Similar Compounds

The following table compares Tris(4-methylphenyl)sulfanium methanesulfonate with structurally related sulfonium salts, emphasizing substituent effects and counterion roles. Data are inferred from analogous compounds in the evidence and general chemical principles:

Key Findings:

Counterion Impact :

- Triflate-based salts (e.g., ) release a stronger acid (CF₃SO₃H, pKa ~ -12) compared to methanesulfonate (CH₃SO₃H, pKa ~ -2), making the former more reactive in acid-catalyzed applications like photoresist patterning .

- Methanesulfonate salts may be preferred in applications requiring milder acidity or reduced corrosion.

Substituent Effects: Electron-donating groups (e.g., methyl, methoxy): Increase solubility in organic solvents but reduce acid strength. For example, Tris(4-methylphenyl)sulfanium derivatives likely exhibit better compatibility with non-polar photoresist matrices than tert-butyl-substituted analogs . Electron-withdrawing groups (e.g., bromo): Enhance acidity but may compromise thermal stability. Bromo-substituted salts () could degrade faster under high-temperature processing .

Thermal and Solubility Behavior :

- Bulky substituents (e.g., tert-butyl in ) improve thermal stability but reduce solubility. Tris(4-methylphenyl)sulfanium methanesulfonate, with smaller methyl groups, likely balances solubility and stability for industrial applications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.